molecular formula C17H13BrO B2827000 (Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 59082-34-7

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2827000
CAS No.: 59082-34-7
M. Wt: 313.194
InChI Key: MWRVIWQRUAVGJE-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of a bromophenyl group attached to a naphthalenone structure

Scientific Research Applications

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dihydronaphthalen-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one
  • (2Z)-2-[(4-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one
  • (2Z)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one

Uniqueness

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVIWQRUAVGJE-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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